3-[(4-Chlorophenyl)methyl]-1,2,4,5-tetramethylbenzene
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Overview
Description
3-[(4-Chlorophenyl)methyl]-1,2,4,5-tetramethylbenzene is an organic compound characterized by a benzene ring substituted with four methyl groups and a chlorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)methyl]-1,2,4,5-tetramethylbenzene typically involves the alkylation of 1,2,4,5-tetramethylbenzene with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
1,2,4,5-tetramethylbenzene+4-chlorobenzyl chlorideAlCl3this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is typically purified by distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)methyl]-1,2,4,5-tetramethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The aromatic ring can be hydrogenated under high pressure and temperature in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Major Products
Substitution: Formation of 3-[(4-hydroxyphenyl)methyl]-1,2,4,5-tetramethylbenzene.
Oxidation: Formation of 3-[(4-chlorophenyl)methyl]-1,2,4,5-tetramethylbenzoic acid.
Reduction: Formation of 3-[(4-chlorophenyl)methyl]-1,2,4,5-tetramethylcyclohexane.
Scientific Research Applications
3-[(4-Chlorophenyl)methyl]-1,2,4,5-tetramethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-[(4-Chlorophenyl)methyl]-1,2,4,5-tetramethylbenzene exerts its effects depends on its interaction with specific molecular targets. For instance, its potential antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole: Known for its antioxidant and immunomodulatory properties.
3-(4-Chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole: Exhibits fluorescence properties and is used in various applications.
Uniqueness
3-[(4-Chlorophenyl)methyl]-1,2,4,5-tetramethylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its structural features make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
144429-85-6 |
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Molecular Formula |
C17H19Cl |
Molecular Weight |
258.8 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1,2,4,5-tetramethylbenzene |
InChI |
InChI=1S/C17H19Cl/c1-11-9-12(2)14(4)17(13(11)3)10-15-5-7-16(18)8-6-15/h5-9H,10H2,1-4H3 |
InChI Key |
HMSPBHWSKNVWQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)CC2=CC=C(C=C2)Cl)C)C |
Origin of Product |
United States |
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